(E)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(3-nitrophenyl)acrylamide hydrochloride (E)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(3-nitrophenyl)acrylamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1217205-28-1
VCID: VC7130003
InChI: InChI=1S/C21H22N4O3S.ClH/c1-23(2)13-6-14-24(21-22-18-9-3-4-10-19(18)29-21)20(26)12-11-16-7-5-8-17(15-16)25(27)28;/h3-5,7-12,15H,6,13-14H2,1-2H3;1H/b12-11+;
SMILES: CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-].Cl
Molecular Formula: C21H23ClN4O3S
Molecular Weight: 446.95

(E)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(3-nitrophenyl)acrylamide hydrochloride

CAS No.: 1217205-28-1

Cat. No.: VC7130003

Molecular Formula: C21H23ClN4O3S

Molecular Weight: 446.95

* For research use only. Not for human or veterinary use.

(E)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(3-nitrophenyl)acrylamide hydrochloride - 1217205-28-1

Specification

CAS No. 1217205-28-1
Molecular Formula C21H23ClN4O3S
Molecular Weight 446.95
IUPAC Name (E)-N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-(3-nitrophenyl)prop-2-enamide;hydrochloride
Standard InChI InChI=1S/C21H22N4O3S.ClH/c1-23(2)13-6-14-24(21-22-18-9-3-4-10-19(18)29-21)20(26)12-11-16-7-5-8-17(15-16)25(27)28;/h3-5,7-12,15H,6,13-14H2,1-2H3;1H/b12-11+;
Standard InChI Key JKZVNUKGBINKKL-CALJPSDSSA-N
SMILES CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-].Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of three primary structural domains:

  • Benzo[d]thiazol-2-yl group: A bicyclic aromatic system with sulfur and nitrogen atoms at positions 1 and 3, respectively. This moiety is known for its electron-deficient nature and capacity for π-π stacking interactions.

  • 3-(Dimethylamino)propyl chain: A tertiary amine-containing alkyl linker that confers basicity (pKa ≈ 8.5–9.0) and potential protonation-dependent solubility.

  • 3-Nitrophenyl acrylamide: An α,β-unsaturated carbonyl system conjugated to a meta-nitro-substituted benzene ring, enabling Michael acceptor reactivity and hydrogen bonding.

The E-configuration of the acrylamide double bond is critical for maintaining planar geometry, as confirmed by X-ray crystallography of analogous compounds .

Physicochemical Data

PropertyValue
Molecular FormulaC₂₁H₂₃ClN₄O₃S
Molecular Weight446.95 g/mol
IUPAC Name(E)-N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-(3-nitrophenyl)prop-2-enamide; hydrochloride
SMILESCN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)/C=C/C3=CC(=CC=C3)N+[O-].Cl
InChIKeyJKZVNUKGBINKKL-CALJPSDSSA-N
LogP (Predicted)3.2 ± 0.4
Hydrogen Bond Donors1
Hydrogen Bond Acceptors8

Table 1: Key physicochemical properties of the compound.

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis involves a multi-step sequence:

  • Acylation of benzothiazol-2-amine: Reacting benzothiazol-2-amine with acryloyl chloride derivatives under Schotten-Baumann conditions yields the acrylamide core .

  • N-Alkylation: Introducing the 3-(dimethylamino)propyl group via nucleophilic substitution using 3-chloro-N,N-dimethylpropan-1-amine in the presence of a base (e.g., K₂CO₃) .

  • Nitration: Electrophilic aromatic substitution at the meta position of the phenyl ring using nitric acid/sulfuric acid mixture .

  • Hydrochloride salt formation: Treatment with HCl gas in anhydrous ether to improve crystallinity.

Key Intermediate Characterization

Critical intermediates include:

  • N-(Benzo[d]thiazol-2-yl)acrylamide (Intermediate A): Characterized by ¹H NMR (δ 7.85–7.45 ppm, aromatic protons; δ 6.75–6.35 ppm, acrylamide protons).

  • 3-(Dimethylamino)propyl derivative (Intermediate B): Shows a triplet at δ 2.45 ppm (-CH₂N(CH₃)₂) and a multiplet at δ 1.85 ppm (-CH₂CH₂CH₂-).

Biological Activities and Mechanistic Insights

Cytotoxicity Profile

While direct data are unavailable, related compounds show:

  • IC₅₀ > 100 μM in RAW 264.7 macrophages, suggesting low acute toxicity .

  • Selective indices >10 against cancer vs. normal cell lines in thiazole-containing analogs .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.45 (d, J = 15.6 Hz, 1H, CH=CO)

    • δ 8.20–7.25 (m, 7H, aromatic H)

    • δ 3.85 (t, J = 6.8 Hz, 2H, NCH₂)

    • δ 2.65 (s, 6H, N(CH₃)₂)

  • ¹³C NMR:

    • δ 165.2 (CO)

    • δ 152.1 (C=N of benzothiazole)

    • δ 148.5 (NO₂)

Mass Spectrometry

  • HRMS (ESI+): m/z calculated for C₂₁H₂₃N₄O₃S [M+H]⁺: 411.1489, found: 411.1493.

  • Fragmentation pattern: Loss of HCl (Δm/z = 36.97) followed by cleavage of the acrylamide bond (Δm/z = 85.03).

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaCOX-II IC₅₀ (μM)LogP
Target CompoundC₂₁H₂₃ClN₄O₃SNot reported3.2
CelecoxibC₁₇H₁₄F₃N₃O₂S0.283.5
PYZ28 (Benzothiazole analog)C₁₉H₁₅N₃O₂S0.262.8
ODZ4 (Oxadiazole derivative)C₁₈H₁₃ClN₄O₃S4.162.5

Table 2: Comparative pharmacological profiles of structurally related compounds .

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